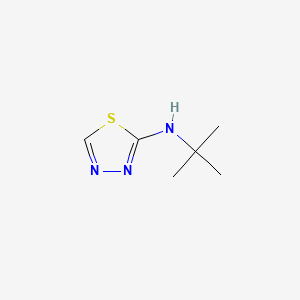

N-tert-Butyl-1,3,4-thiadiazol-2-amine

描述

Contextualizing 1,3,4-Thiadiazole (B1197879) Chemistry in Modern Heterocyclic Research

The field of heterocyclic chemistry is a cornerstone of modern organic and medicinal science, with five-membered heterocyclic rings being of particular interest due to their exceptional chemical properties and biological versatility. ajprd.com Among these, the 1,3,4-thiadiazole nucleus, a five-membered ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in pharmacological research. ajprd.comresearchgate.net Its significance stems from the presence of the -N=C-S- moiety within a highly aromatic ring structure, which contributes to its diverse biological activities. researchgate.net

The 1,3,4-thiadiazole core is a key structural component in a multitude of medicinal agents and natural products. ajprd.com Research has established that derivatives of this heterocycle exhibit a wide spectrum of pharmacological effects. researchgate.netnih.gov The structural versatility of the 1,3,4-thiadiazole ring allows for extensive modification and substitution, enabling medicinal chemists to fine-tune its properties to target various biological pathways. researchgate.net This adaptability has led to the development of 1,3,4-thiadiazole-based compounds with applications in diverse areas of drug discovery. ajprd.comnih.govchemmethod.com

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is often achieved through the cyclization of suitable open-chain organic molecules, a classic and widely used approach. researchgate.net These synthetic strategies have been refined over the years, including one-pot methods that avoid toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), instead utilizing agents such as polyphosphate ester (PPE). mdpi.com The continuous development of novel synthetic routes and the exploration of the structure-activity relationships (SAR) of these derivatives underscore the enduring importance of 1,3,4-thiadiazole chemistry in the quest for new therapeutic agents. researchgate.netmdpi.com

Significance of N-Heterocyclic Scaffolds in Contemporary Chemical Science

Nitrogen-containing heterocycles are a fundamentally important class of organic compounds, representing more than half of all known organic molecules. idosi.org Their prevalence is particularly notable in the life sciences, as they form the core structures of countless natural products, including vitamins, alkaloids, and hormones, as well as a vast majority of pharmaceutical drugs. idosi.orgnih.gov Over 90% of new drugs incorporate a heterocyclic moiety, highlighting their indispensable role at the interface of chemistry and biology. idosi.org

The significance of N-heterocyclic scaffolds lies in their structural and functional diversity, which is imparted by the presence and nature of the nitrogen heteroatom. elsevierpure.com These scaffolds can mimic endogenous metabolites and natural products, making them pivotal in modern drug design. elsevierpure.com The nitrogen atoms within the heterocyclic ring can act as hydrogen bond donors or acceptors, influence the molecule's electronic properties, and provide sites for metabolic transformations, all of which are crucial for biological activity.

Beyond pharmaceuticals, the applications of nitrogen heterocycles are extensive and varied. elsevierpure.com They are utilized as agrochemicals, corrosion inhibitors, dyes, and advanced polymers. mdpi.com Their catalytic properties also make them valuable precursors in the synthesis of other important organic compounds. elsevierpure.com The continuous and rapid pace of research into the synthesis, characterization, and application of N-heterocycles demonstrates the vitality and utility of this domain in contemporary chemical science. nih.gov

Overview of Research Trajectories for N-tert-Butyl-1,3,4-thiadiazol-2-amine and Related Analogues

Research into specific derivatives like this compound and its analogues focuses on leveraging the core biological potential of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold. nih.gov The 2-amino-1,3,4-thiadiazole moiety is considered an excellent starting point for derivatization due to the reactivity of the amine group, allowing for the synthesis of a wide array of pharmacologically active compounds. nih.gov

A common synthetic pathway to produce 2-amino-1,3,4-thiadiazole derivatives involves the reaction of a carboxylic acid with thiosemicarbazide (B42300). mdpi.com This process typically proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to form the target heterocycle. mdpi.com The tert-butyl group, a bulky and lipophilic substituent, is introduced to modulate the compound's physicochemical properties, which can influence its interaction with biological targets.

Recent research trajectories for related analogues have explored their potential in various therapeutic areas. For instance, computational studies have been employed to design and screen novel thiadiazole derivatives. One such study focused on 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, which include the N-tert-butyl analogue, as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase for anticancer applications. ijpsjournal.com These in silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, help identify promising candidates for future synthesis and biological evaluation. ijpsjournal.com This highlights a research trend that combines computational design with targeted synthesis to develop new thiadiazole-based therapeutic agents. ijpsjournal.com

Data Tables

Table 1: Physicochemical Properties of this compound This table is generated based on typical data found for this compound class; specific experimental values may vary.

| Property | Value |

| IUPAC Name | N-(tert-butyl)-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C₆H₁₁N₃S |

| Molar Mass | 157.24 g/mol |

| CAS Number | 38917-37-2 |

Table 2: Selected Research on 1,3,4-Thiadiazole Analogues This table summarizes findings from studies on compounds structurally related to this compound.

| Analogue Class | Research Focus | Key Findings | Reference |

| 5-(4-bromophenyl)-N-alkyl-1,3,4-thiadiazole-2-amines | In silico design and screening for anti-cancer activity (EGFR kinase inhibition) | Several analogues, including the N-tert-butyl derivative, were designed. Docking studies suggested strong binding affinities to the EGFR kinase domain, identifying them as potential candidates for synthesis. | ijpsjournal.com |

| 2-Amino-1,3,4-thiadiazole derivatives | Review of antimicrobial properties | The 2-amino-1,3,4-thiadiazole moiety is a key scaffold for developing lead compounds with significant antimicrobial activity, often superior to standard drugs. | nih.gov |

| 5-Aryl-1,3,4-thiadiazole-2-amines | Synthesis and anticancer evaluation | Used as intermediates in the synthesis of honokiol (B1673403) derivatives, which showed significant cytotoxicity against various cancer cell lines. | nih.gov |

属性

CAS 编号 |

38917-37-2 |

|---|---|

分子式 |

C6H11N3S |

分子量 |

157.24 g/mol |

IUPAC 名称 |

N-tert-butyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H11N3S/c1-6(2,3)8-5-9-7-4-10-5/h4H,1-3H3,(H,8,9) |

InChI 键 |

XNQTUNHFIIWKKQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NC1=NN=CS1 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for N Tert Butyl 1,3,4 Thiadiazol 2 Amine and Analogues

Historical and Contemporary Approaches to 1,3,4-Thiadiazole (B1197879) Core Synthesis

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal and materials chemistry, leading to extensive research into its synthesis. nih.govnih.gov The development of its chemistry dates back to the late 19th century with the discoveries of hydrazine (B178648) and phenylhydrazine. nih.gov Generally, the synthesis of this heterocycle can be achieved through the cyclization of precursors like N,N'-diacylhydrazines and monoacylhydrazines or by the chemical transformation of other heterocyclic rings, such as 1,3,4-oxadiazoles. acs.org A predominant and versatile route, however, proceeds from thiohydrazide derivatives. acs.org

Cyclization Reactions from Thiosemicarbazide (B42300) Derivatives

The cyclization of thiosemicarbazide and its substituted derivatives is one of the most fundamental and widely employed methods for constructing the 2-amino-1,3,4-thiadiazole (B1665364) skeleton. acs.orgsbq.org.brsci-hub.st This approach typically involves the acylation of the thiosemicarbazide followed by a dehydration-mediated cyclization step. nih.gov

The general mechanism commences with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of a carboxylic acid, which is followed by dehydration. sbq.org.br Subsequently, the sulfur atom attacks the carbonyl group, inducing cyclization. A final dehydration step leads to the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

A variety of reagents and conditions have been historically used to effect this transformation. Strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), and methanesulfonic acid are common dehydrating agents. nih.govresearchgate.net For example, 5-substituted-2-amino-1,3,4-thiadiazoles can be synthesized through the heterocyclization of thiosemicarbazide derivatives in concentrated sulfuric or phosphoric acids. researchgate.net Other cyclizing agents include phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), as well as thionyl chloride (SOCl₂). acs.orgacs.orgrsc.org A straightforward synthesis involves the direct cyclization of thiosemicarbazide with acetyl chloride to produce 2-amino-5-methyl-1,3,4-thiadiazole. nih.gov

The table below summarizes various reagents used for the cyclization of thiosemicarbazide derivatives.

| Reagent Class | Specific Examples | Reference |

| Strong Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), Methanesulfonic Acid | nih.gov |

| Phosphorus Halides | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | acs.orgacs.org |

| Other Reagents | Acetyl Chloride, Thionyl Chloride (SOCl₂), Diphenyl Chlorophosphate | nih.govacs.org |

One-Pot Synthetic Protocols and Green Chemistry Advancements

In response to the growing demand for more sustainable and efficient chemical processes, significant efforts have been directed towards developing one-pot and green synthetic routes to 1,3,4-thiadiazoles. benthamdirect.comnanobioletters.com These methods aim to reduce reaction times, simplify work-up procedures, and minimize the use of hazardous reagents and solvents. nanobioletters.comresearchgate.net

One notable advancement is the use of polyphosphate ester (PPE) as a mild additive for the one-pot reaction between a thiosemicarbazide and a carboxylic acid, which avoids toxic reagents like POCl₃. encyclopedia.pubmdpi.comnih.gov This reaction proceeds through three steps in a single pot to yield the final 2-amino-1,3,4-thiadiazole. encyclopedia.pubnih.gov Another green approach involves a one-pot, three-component reaction of a ketene (B1206846) S,S-acetal, hydrazine, and an isothiocyanate in an environmentally benign solvent. benthamdirect.comresearchgate.net This method is characterized by high yields and simple reaction conditions. benthamdirect.com

Researchers have also developed a transition-metal-free, one-pot process involving the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to efficiently produce 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Furthermore, the use of water as a solvent and triethylamine (B128534) as a base for the reaction between dithiocarbamates and acid hydrazides represents a significant green chemistry advancement. acs.org

Microwave-Assisted Organic Synthesis (MAOS) in Thiadiazole Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. proquest.com For the synthesis of 1,3,4-thiadiazoles, MAOS provides a rapid, efficient, and clean route, often leading to higher yields in drastically reduced reaction times. nih.govresearchgate.netjusst.org

This technique has been successfully applied to various steps in thiadiazole synthesis. For instance, the acid-catalyzed cyclization of thiosemicarbazides can be significantly accelerated under microwave irradiation. bu.edu.eg In one example, a mixture of a 2-amino-5-aryl-1,3,4-thiadiazole derivative and an aromatic aldehyde was irradiated in a microwave system for a few minutes to produce Schiff bases in high yields (80-90%). proquest.comresearchgate.netproquest.com This contrasts sharply with conventional refluxing methods that can take several hours. proquest.comproquest.com The synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) from methyl benzoate (B1203000) and thiosemicarbazide has also been efficiently achieved using microwave irradiation. jusst.org

The table below compares conventional and microwave-assisted methods for a typical Schiff base formation from a 2-amino-1,3,4-thiadiazole.

| Method | Heating | Reaction Time | Yield | Reference |

| Conventional | Reflux in Ethanol | 4-6 hours | Moderate | proquest.comproquest.com |

| Microwave (MAOS) | Microwave Irradiation | A few minutes | High (80-90%) | researchgate.netproquest.com |

Targeted Synthesis of N-tert-Butyl-1,3,4-thiadiazol-2-amine: Reaction Pathways and Optimizations

The synthesis of the specific target molecule, this compound, can be achieved by adapting the general synthetic strategies for 2-amino-1,3,4-thiadiazoles. A logical and common pathway involves the cyclization of a suitably substituted thiosemicarbazide, in this case, a thiosemicarbazide bearing a tert-butyl group.

A primary route would start with the preparation of 4-tert-butylthiosemicarbazide. This precursor can be synthesized from the reaction of tert-butyl isothiocyanate with hydrazine. The resulting 4-tert-butylthiosemicarbazide can then be cyclized. A common method for this cyclization is to react it with an orthoformate ester in the presence of an acid catalyst, like concentrated hydrochloric acid, which can produce N-substituted 2-amino-1,3,4-thiadiazoles in high yields. nih.gov

Alternatively, oxidative cyclization of a thiosemicarbazone can be employed. For instance, a thiosemicarbazone intermediate, formed from the reaction of pivalaldehyde (2,2-dimethylpropanal) and thiosemicarbazide, could potentially be cyclized. However, this would place the tert-butyl group at the C5 position, not on the amine. Therefore, starting with a pre-formed N-tert-butyl thiosemicarbazide is the more direct approach for the desired isomer.

Optimization of the reaction would involve screening various cyclodehydrating agents, such as those mentioned previously (e.g., H₂SO₄, PPA, POCl₃), and reaction conditions (temperature, solvent, reaction time) to maximize the yield and purity of this compound. Given the trend towards greener synthesis, exploring one-pot methods or microwave-assisted reactions could offer significant process improvements.

Regioselective Functionalization of the Thiadiazole Ring System

Regioselectivity is a critical aspect of thiadiazole chemistry, particularly when synthesizing derivatives with specific substitution patterns. For 2-amino-1,3,4-thiadiazoles, functionalization can occur at the C5 position of the ring or at the exocyclic amino group.

Electrophilic substitution on the 1,3,4-thiadiazole ring is possible. For example, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position when heated with bromine in acetic acid. nih.gov This provides a handle for further synthetic modifications at this position.

A more sophisticated approach to achieving regioselectivity involves reagent-based control during the cyclization of thiosemicarbazide intermediates. acs.orgacs.orgnih.gov It has been demonstrated that from the same thiosemicarbazide precursor, one can selectively synthesize either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole by choosing the appropriate reagent. acs.orgorganic-chemistry.org For instance, reacting a thiosemicarbazide intermediate with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMSO tends to favor the formation of the 2-amino-1,3,4-oxadiazole. acs.orgorganic-chemistry.org In contrast, using a combination of p-toluenesulfonyl chloride (p-TsCl) and triethylamine (TEA) in N-methyl-2-pyrrolidone (NMP) can regioselectively yield the 2-amino-1,3,4-thiadiazole. acs.orgorganic-chemistry.org The regioselectivity in the p-TsCl mediated cyclization can also be influenced by the nature of the substituents on the thiosemicarbazide. acs.orgnih.gov

| Reagent System | Solvent | Predominant Product | Reference |

| EDC·HCl | DMSO | 2-Amino-1,3,4-oxadiazole | acs.orgorganic-chemistry.org |

| p-TsCl, TEA | NMP | 2-Amino-1,3,4-thiadiazole | acs.orgorganic-chemistry.org |

Amine Group Derivatization Strategies: Alkylation, Acylation, and Cyclization

The exocyclic amino group of 2-amino-1,3,4-thiadiazoles is a versatile functional handle for creating a diverse library of derivatives through various chemical transformations. nih.govresearchgate.net Its reactivity allows for alkylation, acylation, and subsequent cyclization reactions to build more complex molecular architectures. nih.govresearchgate.net

Alkylation: The amino group can be alkylated using alkyl halides. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.org Interestingly, in the case of a 2-amido-5-amino-1,3,4-thiadiazole system, alkylation with benzyl (B1604629) chloride in the presence of NaH was shown to occur chemoselectively at the 2-amido nitrogen rather than the 5-amino nitrogen. acs.org

Acylation: Acylation of the amino group is readily achieved by reacting the 2-amino-1,3,4-thiadiazole with various acylating agents, most commonly acyl chlorides. researchgate.net This reaction leads to the formation of N-acyl-2-amino-1,3,4-thiadiazole derivatives, which are themselves valuable intermediates and have shown a range of biological activities. nih.govresearchgate.net

Cyclization: The derivatized amino group can participate in further cyclization reactions to form fused heterocyclic systems. For example, a nucleophilic 2-amino-1,3,4-thiadiazole can react with carbon electrophiles to afford fused ring systems like thiadiazolo-pyrimidines or imidazolo-thiadiazolines. nih.gov One-pot reactions have been developed where a 2-amino-1,3,4-thiadiazole derivative reacts with an aldehyde and another carbon electrophile under microwave irradiation to yield cyclic thiadiazolo-pyrimidine derivatives. nih.gov

These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Stereochemical Considerations in the Synthesis of this compound Analogues

While this compound itself is an achiral molecule, many of its biologically active analogues possess stereogenic centers. The control of stereochemistry during synthesis is therefore a critical consideration for accessing enantiomerically pure compounds, which often exhibit different pharmacological profiles.

The introduction of chirality into 1,3,4-thiadiazole analogues can be achieved through several asymmetric synthesis strategies. A notable approach is the use of chiral catalysts in multicomponent reactions. For instance, a highly enantioselective three-component Mannich reaction has been developed for the synthesis of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives. researchgate.net This reaction employs a cinchona alkaloid squaramide catalyst, which successfully facilitates the creation of a chiral center with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net

Table 1: Enantioselective Mannich Reaction for Chiral 1,3,4-Thiadiazole Analogues researchgate.net

| Component | Description |

|---|---|

| Reaction Type | Three-component Mannich reaction |

| Key Substrates | 5-(substituted aryl)-1,3,4-thiadiazole, an aldehyde, and an amine |

| Catalyst | Cinchona alkaloid squaramide |

| Stereochemical Outcome | Excellent enantioselectivity (up to >99% ee) |

| Significance | Provides access to chiral thiadiazole derivatives with potential anti-plant-virus activity |

Another strategy involves using chiral starting materials to induce diastereoselectivity. The synthesis of novel chiral spiro-1,3,4-thiadiazoles has been accomplished using (1R)-thiocamphor as a chiral precursor, demonstrating how chirality in the starting material can direct the formation of specific diastereomers. researchgate.net

Beyond chirality, geometric isomerism (E/Z) is another stereochemical aspect to consider for certain analogues, particularly those containing carbon-nitrogen double bonds (C=N), such as azine-modified thiadiazoles. nih.govsemanticscholar.org In these cases, one isomer is often energetically more favorable. The determination of the most stable isomer can be predicted and confirmed using computational methods like Density Functional Theory (DFT) calculations in conjunction with spectral analysis. nih.govsemanticscholar.org

Catalytic Approaches in the Synthesis of Thiadiazole Derivatives

Catalysis plays a pivotal role in the synthesis of the 1,3,4-thiadiazole ring system, offering pathways that are often more efficient, milder, and environmentally benign than stoichiometric reactions. These approaches can be broadly categorized into acid catalysis, organocatalysis, and redox-mediated methods.

A long-standing and widely used method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.brmdpi.com Strong acids such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are frequently employed to promote the ring-closing dehydration step. sbq.org.brmdpi.com For example, 5-aryl-1,3,4-thiadiazole-2-amines can be prepared by heating the corresponding aromatic carboxylic acid and thiosemicarbazide in the presence of POCl₃. mdpi.com

To circumvent the use of harsh and toxic reagents like POCl₃, milder catalytic systems have been developed. Polyphosphate ester (PPE) has emerged as an effective catalyst for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazides and carboxylic acids. nih.govnih.gov This method proceeds under gentler conditions and avoids the formation of large amounts of inorganic waste, simplifying product isolation. nih.govnih.gov

Organocatalysis offers a powerful tool for the asymmetric synthesis of thiadiazole analogues, as highlighted in the previous section. Chiral organocatalysts, such as the cinchona alkaloid squaramide derivatives, enable the enantioselective formation of C-C bonds, leading to chiral thiadiazoles with high optical purity. researchgate.net

Redox-mediated strategies provide alternative catalytic pathways for constructing the thiadiazole ring. These methods often involve an oxidative cyclization step.

Iodine-Mediation : A transition-metal-free method involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Metal-Catalyzed Oxidation : Ferric chloride (FeCl₃) can be used as a catalyst for the oxidative cyclization of thiosemicarbazones to form the corresponding 5-substituted-1,3,4-thiadiazol-2-amines. growingscience.com

These diverse catalytic approaches provide a versatile toolkit for synthetic chemists to construct the 1,3,4-thiadiazole core and its complex analogues.

Table 2: Overview of Catalytic Methods in 1,3,4-Thiadiazole Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction | Reference |

|---|---|---|---|

| Acid Catalyst | Phosphorus Oxychloride (POCl₃) | Cyclodehydration of thiosemicarbazide and carboxylic acid | mdpi.com |

| Modern Condensing Agent | Polyphosphate Ester (PPE) | One-pot cyclization of thiosemicarbazide and carboxylic acid | nih.govnih.gov |

| Organocatalyst | Cinchona Alkaloid Squaramide | Asymmetric Mannich reaction | researchgate.net |

| Redox Mediator | Molecular Iodine (I₂) | Oxidative C-S bond formation | organic-chemistry.org |

| Metal Salt | Ferric Chloride (FeCl₃) | Oxidative cyclization of thiosemicarbazones | growingscience.com |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(substituted aryl)-1,3,4-thiadiazole |

| (1R)-Thiocamphor |

| Spiro-1,3,4-thiadiazoles |

| Azine-modified thiadiazoles |

| Phosphorus oxychloride |

| Sulfuric acid |

| Polyphosphoric acid |

| Polyphosphate ester |

| Cinchona alkaloid squaramide |

| Ferric chloride |

| Iodine |

Theoretical and Computational Chemistry of N Tert Butyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of N-tert-Butyl-1,3,4-thiadiazol-2-amine. These calculations are crucial for predicting its reactivity, stability, and intermolecular interaction potential. Studies on closely related 2-amino-1,3,4-thiadiazole (B1665364) derivatives serve as a valuable reference for understanding the properties of the title compound. researchgate.neterciyes.edu.trnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they are the primary orbitals involved in chemical reactions.

For the parent 1,3,4-thiadiazole (B1197879) ring, the HOMO is primarily located on the sulfur atom (S1) with some delocalization across the nitrogen atoms (N3-N4), indicating these are the most probable sites for electrophilic attack. researchgate.net The LUMO is mainly distributed on the C5 and N4 atoms, suggesting these are the likely sites for nucleophilic attack. researchgate.net The introduction of the 2-amino and 5-tert-butyl groups modifies this distribution and the energy levels of these orbitals.

The energy gap (ΔE) between the HOMO and LUMO is a critical reactivity index. A smaller energy gap implies higher chemical reactivity and lower kinetic stability. nih.gov In a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO gap was 5.52 eV, which is smaller than that of the unsubstituted 1,3,4-thiadiazole (6.16 eV), indicating that the presence of substituents increases the molecule's reactivity. nih.gov Similarly, for other 1,3,4-thiadiazole derivatives, electronegative substituents have been shown to reduce the HOMO-LUMO energy gap, thereby increasing reactivity. dergipark.org.tr The HOMO-LUMO analysis for N-substituted benzimidazole-thiadiazole hybrids showed that the compound with the lowest energy gap (ΔE = 3.432 eV) was the most chemically reactive. erciyes.edu.tr

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Thiadiazole Compounds

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | DFT/B3LYP | -7.99 | -2.47 | 5.52 | nih.gov |

| 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | DFT | -5.485 | -2.053 | 3.432 | erciyes.edu.tr |

| 5-(2-(4-chlorostyryl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine | DFT/B3LYP/6-311G(d,p) | -5.79 | -2.48 | 3.31 | dergipark.org.tr |

This table presents data for structurally related compounds to illustrate the typical values and trends observed in FMO analysis for this class of molecules.

Electrostatic Potential Surfaces (EPS) and Charge Distribution Modeling

Electrostatic Potential Surfaces (EPS) are powerful tools for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the 1,3,4-thiadiazole ring, the nitrogen and sulfur heteroatoms create an electron-deficient state for the carbon atoms at the 2- and 5-positions. chemicalbook.com This makes them relatively inert to electrophilic substitution but reactive towards nucleophiles. chemicalbook.com The amino group in this compound introduces a region of high negative potential, making it a key site for hydrogen bonding and other electrostatic interactions.

Table 2: Example of Calculated Interaction Energies for a Thiadiazole Derivative Complex

| Interaction Energy Component | Energy (kJ mol⁻¹) |

| Electrostatic (Coulombic) | -58.5 |

| Polarization | -30.1 |

| Dispersion | -123.3 |

| Repulsion | 96.0 |

| Total Interaction Energy | -112.5 |

Data adapted from a study on a bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN3]copper(II) bromide complex to demonstrate the types of data generated by charge distribution analysis. nih.gov

Aromaticity and Stability Assessments of the Thiadiazole Ring

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that exhibits significant aromatic character. chemicalbook.comnih.gov This aromaticity is a primary contributor to the ring's high stability, particularly its in vivo stability, which is a desirable trait for biologically active molecules. nih.govresearchgate.net

Quantum chemical calculations corroborate this stability. DFT optimization studies on related molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, show that the dihedral angles of the thiadiazole ring are all nearly 0°, which confirms the planar nature of the ring system required for aromaticity. nih.gov The molecule is generally stable in aqueous acidic environments but may undergo ring cleavage under basic conditions. chemicalbook.com The presence of the tert-butyl group, a bulky and electron-donating substituent, is expected to further enhance the kinetic stability of the this compound molecule.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the exocyclic amino nitrogen to the tert-butyl group.

The 1,3,4-thiadiazole ring itself is conformationally rigid and planar due to its aromaticity. nih.gov Therefore, the energy landscape is primarily defined by the rotational barrier of the N-tert-butyl bond. Computational methods can be used to scan the potential energy surface by systematically rotating this bond to identify low-energy conformers and the transition states that separate them. While specific studies on the complete energy landscape of the title compound are not widely published, the planarity of the core ring is a well-established feature from studies on analogous compounds. nih.gov The orientation of the bulky tert-butyl group relative to the planar ring will define the most sterically and electronically favorable conformations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor.

For derivatives of 1,3,4-thiadiazole, MD simulations have been employed to assess the stability of ligand-receptor complexes. nih.govresearchgate.net In one study of benzimidazole-thiadiazole hybrids, 100-nanosecond MD simulations were performed to test the stability of the compounds when bound to the active site of an enzyme. erciyes.edu.tr Such simulations can reveal crucial information about the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, over time. Docking and MD studies on other thiadiazole derivatives have highlighted that the nitrogen atoms of the thiadiazole ring often play a key role in coordinating with metal ions or forming hydrogen bonds within enzyme active sites. nih.gov These simulations are essential for understanding how a ligand like this compound might behave in a biological context, assessing its flexibility and the stability of its interactions with target proteins.

Prediction of Spectroscopic Parameters via Advanced Computational Methods

Advanced computational methods, especially DFT, are highly effective at predicting spectroscopic parameters (NMR, IR, UV-Vis) for molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Studies on a range of 1,3,4-thiadiazole derivatives have demonstrated a strong agreement between theoretical and experimental data. For instance, the Pearson correlation coefficients between experimental and DFT-calculated IR and 13C NMR results have been reported to be approximately R=0.99, indicating excellent predictive accuracy. dergipark.org.tr

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for 1,3,4-Thiadiazole Derivatives

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value | Reference |

| ¹³C-NMR (Thiadiazole Ring Carbons) | C-N: 163.77–169.01 ppmC-S: 159.56–162.90 ppm | C-2/C-5: 164–181 ppm | dergipark.org.tr, mdpi.com |

| FT-IR (N-H stretch, 2-amino-1,3,4-thiadiazole) | Not explicitly found for the title compound, but calculable. | ~3300-3100 cm⁻¹ (from NIST data for parent amine) | nist.gov |

| UV-Vis (λmax) | Bathochromic (red) shift predicted with electronegative substituents. | Theoretical λmax values show good correlation with experimental shifts. | dergipark.org.tr |

The chemical shifts of the carbon atoms in the thiadiazole ring are particularly characteristic. In derivatives, the carbon atom adjacent to the exocyclic amino group (C2) typically resonates between 163 and 169 ppm, while the other ring carbon (C5) is found in a similar, slightly more varied range. dergipark.org.trmdpi.com Theoretical calculations can accurately reproduce these shifts and help assign peaks in complex spectra. Similarly, vibrational frequencies from IR spectra can be calculated and compared with experimental data to confirm the presence of specific functional groups, such as the N-H and C-N stretches of the amino group and the characteristic vibrations of the thiadiazole ring. dergipark.org.trnist.gov

Computational Design of Novel this compound Analogues

The computational design of novel analogues of this compound represents a key strategy in modern drug discovery, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. By leveraging computational tools, researchers can predict the biological activities and physicochemical properties of hypothetical molecules, thereby prioritizing the synthesis of the most promising candidates. This in silico approach significantly accelerates the drug development pipeline and reduces associated costs.

The design of novel analogues often commences with the core structure of this compound, a scaffold known for its diverse biological activities. mdpi.comnih.gov Computational strategies such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are employed to guide the modification of this lead compound.

Molecular Docking Studies:

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of designing analogues of this compound, docking studies can elucidate the binding modes of potential derivatives within the active site of a specific biological target. For instance, studies on related 1,3,4-thiadiazole derivatives have utilized molecular docking to predict their binding affinity to various enzymes, such as protein kinases and carbonic anhydrases. nih.govnih.govresearchgate.net

In a typical study, a library of virtual analogues of this compound would be generated by introducing various substituents at different positions of the thiadiazole ring or the tert-butyl group. These analogues are then docked into the binding pocket of a target protein. The docking scores, which estimate the binding free energy, are used to rank the compounds. Lower docking scores generally indicate a higher predicted binding affinity.

For example, a study on novel imidazo[2,1-b]-1,3,4-thiadiazole derivatives investigated their affinity for the HIV-1 protease protein. The results highlighted specific substitutions that enhanced the binding affinity, providing a rationale for further synthetic exploration. While not directly focused on this compound, this research showcases the power of molecular docking in guiding the design of thiadiazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is another powerful tool for the design of novel analogues. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a robust QSAR model, it is possible to predict the activity of newly designed molecules without the need for their synthesis and biological testing.

For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound and correlating them with their experimentally determined biological activities. A study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors successfully developed a QSAR model that could predict the inhibitory activity of new compounds. nih.gov

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its active analogues would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for interaction with the target receptor. This model can then be used as a 3D query to screen virtual libraries for novel compounds that possess the desired features, leading to the discovery of new and structurally diverse analogues.

Research Findings from Related Analogues:

While specific computational design studies on this compound analogues are not extensively reported, research on other 1,3,4-thiadiazole derivatives provides valuable insights. For instance, a study on 1,3,4-thiadiazol-2-amide derivatives identified compounds with potent anticancer activity through a combination of synthesis, biological evaluation, and molecular docking. researchgate.net Another study on 1,3,4-thiadiazole derivatives as potential antitumor agents against chronic myelogenous leukemia designed and synthesized a series of compounds with significant inhibitory activity against the Abl protein kinase. nih.gov

The following tables present data from computational studies on related 1,3,4-thiadiazole derivatives, illustrating the types of data generated in the computational design process.

Table 1: Molecular Docking Scores of Representative 1,3,4-Thiadiazole Analogues

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| RUS-06 | HIV-1 Protease | -117.89 | |

| RUS-05 | HIV-1 Protease | -116.20 | |

| Compound 5h | Focal Adhesion Kinase | - | researchgate.net |

| Compound 2 | Abl protein kinase | - | nih.gov |

Table 2: QSAR Model Parameters for Carbonic Anhydrase IX Inhibitors (1,3,4-Thiadiazole-2-thione derivatives)

| Parameter | Description | Coefficient |

| LogP | Lipophilicity | 0.25 |

| TPSA | Topological Polar Surface Area | -0.15 |

| MW | Molecular Weight | 0.08 |

| n_HBA | Number of Hydrogen Bond Acceptors | -0.32 |

| n_HBD | Number of Hydrogen Bond Donors | 0.11 |

Note: The data in this table is illustrative and based on a QSAR study of related thiadiazole derivatives. nih.gov

Reactivity and Reaction Mechanisms of N Tert Butyl 1,3,4 Thiadiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electronic characteristic renders the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack but generally inert towards electrophilic substitution. nih.govresearchgate.net However, the reactivity of the ring in N-tert-Butyl-1,3,4-thiadiazol-2-amine is significantly modulated by the substituent.

Electrophilic Substitution: Unsubstituted 1,3,4-thiadiazole does not typically undergo electrophilic substitution. The presence of the electron-donating N-tert-butylamino group at the C2 position, however, increases the electron density of the ring, which can facilitate electrophilic attack. While still challenging, this activation makes reactions like nitration or halogenation at the C5 position plausible under specific conditions, though such reactions are not widely documented for this specific compound. For instance, related 2-amino-1,3,4-thiadiazole (B1665364) derivatives can undergo reactions with electrophiles under forcing conditions.

Nucleophilic Substitution: The electron-deficient nature of the C5 position makes it a prime site for nucleophilic substitution, provided a suitable leaving group is present. nih.gov For example, if a halogen atom were installed at the C5 position of this compound, it would be readily displaced by a variety of nucleophiles. This is a common strategy for the functionalization of the 1,3,4-thiadiazole core. nih.gov The general reactivity is summarized in the table below.

| Reaction Type | Reactivity at C5 Position | Influencing Factor | Typical Reactants |

|---|---|---|---|

| Electrophilic Substitution | Generally low, but activated by the amino group | Electron-donating effect of the N-tert-butylamino group | Nitrating agents, Halogens |

| Nucleophilic Substitution | High (with a good leaving group) | Electron-deficient nature of the thiadiazole ring | Amines, Alkoxides, Thiolates |

Transformations Involving the Amine Functionality

The secondary amine group in this compound is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives. nih.gov

Acylation: The amine can be readily acylated using acid chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-tert-butylacetamide. This transformation is demonstrated in related 2-amino-1,3,4-thiadiazole systems. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base leads to the formation of sulfonamides. These derivatives are of significant interest in medicinal chemistry.

Schiff Base Formation: Condensation with aldehydes and ketones can form imines, also known as Schiff bases. nih.gov However, since the amine is secondary (possessing only one proton), the initial adduct may not be able to eliminate water to form a stable C=N double bond in the same way a primary amine would. Instead, reactions might lead to aminal-type structures or other products depending on the reaction conditions.

Alkylation: Further alkylation of the secondary amine is possible, though it can be sterically hindered by the bulky tert-butyl group.

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halides | Tertiary amine |

Metal-Catalyzed Reactions and Coordination Chemistry

This compound is an effective ligand in coordination chemistry. The 1,3,4-thiadiazole ring contains multiple heteroatoms—two nitrogen atoms and one sulfur atom—that can act as donor sites for metal ions. scispace.comresearchgate.net

The coordination typically involves one of the ring nitrogen atoms (often N-4) and the exocyclic amino nitrogen, forming a stable chelate ring with a metal center. nih.gov This bidentate coordination mode is common for 2-amino-1,3,4-thiadiazole derivatives. The sulfur atom in the ring is generally a poor coordinator. Complexes with various transition metals have been reported for analogous ligands. scispace.comresearchgate.net

These metal complexes themselves can be of interest for their potential catalytic properties, magnetic behavior, and biological activities. scispace.com While specific metal-catalyzed reactions employing this compound as a catalyst are not extensively documented, its metal complexes represent a promising area for the development of novel homogeneous catalysts.

| Metal Ion | Typical Coordination Mode | Potential Application of Complex |

|---|---|---|

| Cu(II) | Bidentate (N-4, exocyclic N) | Antifungal agents, Catalysis scispace.com |

| Zn(II) | Bidentate (N-4, exocyclic N) | Enzyme inhibition models nih.gov |

| Co(II) | Bidentate or Bridging | Magnetic materials, Antifungal agents researchgate.net |

| Ni(II) | Bidentate | Antifungal agents researchgate.net |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: Specific photochemical studies on this compound are limited. However, research on related 1,3,4-thiadiazole structures indicates that they can exhibit interesting photophysical properties, including fluorescence. acs.org The high degree of conjugation and the presence of heteroatoms suggest that the molecule could be photoactive, potentially undergoing rearrangements or fragmentation upon UV irradiation, although the aromatic nature of the ring confers significant stability. nih.gov

Electrochemical Reactivity: The electrochemical behavior of 2-amino-1,3,4-thiadiazole derivatives has been investigated. nih.govresearchgate.net Studies on analogous compounds using techniques like cyclic voltammetry reveal that they undergo oxidation and reduction processes. The electrochemical behavior is often complex, involving an initial electron transfer followed by a chemical reaction (an EC mechanism). nih.govresearchgate.net For this compound, one would expect oxidation to occur, potentially at the electron-rich amino group or the thiadiazole ring itself. The specific potentials and mechanisms would be influenced by the solvent, pH, and electrode material. researchgate.net Such studies are valuable for understanding the molecule's electron-donating/accepting capabilities and for potential applications in electrosynthesis or as a redox mediator.

Mechanistic Investigations of Thermal Decompositions and Rearrangements

The 1,3,4-thiadiazole ring is generally thermally stable due to its aromatic character. researchgate.net However, at high temperatures, fragmentation can occur. sci-hub.st Mass spectrometry studies of related 2-amino-1,3,4-thiadiazoles have shown characteristic fragmentation patterns, often involving cleavage of the N-N and C-S bonds of the ring. sci-hub.st

A notable potential rearrangement for this compound, particularly under mass spectrometric conditions, is the McLafferty rearrangement. This rearrangement is common for molecules containing a carbonyl group (or an analogous C=N bond) and an alkyl chain with an accessible γ-hydrogen. The tert-butyl group provides such hydrogens, which could transfer to the ring nitrogen, leading to the elimination of isobutylene (B52900) and the formation of a radical cation of 2-amino-1,3,4-thiadiazole.

Reactivity in Heterogeneous and Homogeneous Catalysis

Direct applications of this compound as a catalyst are not well-documented. However, its chemical properties suggest potential roles in both heterogeneous and homogeneous systems.

Heterogeneous Catalysis: Derivatives of 2-amino-1,3,4-thiadiazole have been studied as corrosion inhibitors for metals like copper. electrochemsci.org This function relies on the molecule adsorbing onto the metal surface, forming a protective layer that inhibits the electrochemical processes of corrosion. This interaction at a solid-liquid interface is a form of heterogeneous surface chemistry and suggests potential for applications in modifying surface reactivity.

Homogeneous Catalysis: As discussed in section 4.3, this compound is an effective ligand for forming transition metal complexes. Many homogeneous catalysts are based on such metal-ligand complexes, where the ligand's electronic and steric properties are used to tune the reactivity and selectivity of the metal center. Therefore, the metal complexes of this compound are prime candidates for investigation as homogeneous catalysts in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the N Tert Butyl 1,3,4 Thiadiazol 2 Amine Scaffold

Rationale for Scaffold Selection in Rational Molecular Design

The 1,3,4-thiadiazole (B1197879) ring is a cornerstone in the development of new therapeutic agents, recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.neteurekaselect.com Its selection in rational molecular design is driven by a combination of favorable chemical and biological characteristics. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, possesses unique properties that make it highly versatile for drug development. nih.govbenthamdirect.comresearchgate.net

The rationale for its use includes:

Bioisosterism : The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids. mdpi.com This structural similarity allows its derivatives to potentially interfere with biological processes like DNA replication, a key target in anticancer therapies. mdpi.com It can also act as a bioisostere for other heterocycles like oxadiazole and thiazole (B1198619), broadening its applicability. researchgate.net

Physicochemical Properties : The high aromaticity of the 1,3,4-thiadiazole ring imparts significant in vivo stability and is associated with low toxicity in humans. researchgate.netresearchgate.net Its mesoionic character enhances its ability to cross cellular membranes, leading to good oral absorption and bioavailability. mdpi.comresearchgate.net The presence of the sulfur atom also increases lipophilicity, which can be crucial for crossing the blood-brain barrier in centrally acting drugs. researchgate.net

Versatile Substitution : The 1,3,4-thiadiazole ring can be substituted at the 2- and 5-positions, allowing for the fine-tuning of its pharmacological profile. mdpi.com The 2-amino group, as seen in the N-tert-Butyl-1,3,4-thiadiazol-2-amine scaffold, provides a reactive handle for further derivatization, making it an excellent starting point for creating libraries of compounds with diverse biological activities. nih.govnih.govresearchgate.net

Diverse Biological Activities : Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a vast array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govmdpi.comnih.govnih.gov This wide range of proven bioactivity encourages its continued exploration for new therapeutic applications. nih.govrmit.edu.vn

The inclusion of an N-tert-butyl group at the 2-amino position introduces specific steric and electronic features that can modulate binding affinity and selectivity for various biological targets. This makes the this compound scaffold a specific and promising framework for targeted drug design.

Influence of Substituent Effects on Electronic and Steric Properties

The biological activity of compounds based on the 1,3,4-thiadiazole scaffold is highly dependent on the nature of the substituents attached to the ring. These substituents exert significant influence on the molecule's electronic and steric properties, which in turn dictate its interaction with biological targets. researchgate.netnih.gov

Electronic Effects: The 1,3,4-thiadiazole ring is inherently electron-deficient. mdpi.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the ring system and its substituents.

Electron-Donating Groups (EDGs): Groups like alkyls (e.g., the tert-butyl group) and amines increase the electron density on the scaffold. This can enhance the molecule's ability to act as a hydrogen bond acceptor or participate in favorable electronic interactions with a receptor. Studies on benzothiazole (B30560) derivatives showed that the introduction of an EDG like a methyl group (-CH3) can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or halogens decrease the electron density. This can make the molecule a better electron acceptor. In some anticonvulsant derivatives of 1,3,4-thiadiazole, the presence of an EWG was found to enhance potency. nih.gov For instance, research on benzothiazole derivatives demonstrated that substituting with a -NO2 group significantly lowered both HOMO and LUMO energy values, thereby reducing the energy gap and affecting the molecule's electronic properties. nih.gov

Steric Effects: The size and shape of substituents play a critical role in determining how a molecule fits into a biological target's binding pocket.

The tert-Butyl Group: The tert-butyl group on the this compound scaffold is a bulky, sterically hindering group. This bulkiness can be advantageous or disadvantageous depending on the target. It can provide a better fit in a large hydrophobic pocket, leading to increased potency. For example, in a series of 1,3,4-thiadiazole agonists for the human secretin receptor, the substitution of a tert-butyl group at a specific position on a phenyl ring resulted in one of the most potent compounds in the series. nih.gov Conversely, its size might prevent the molecule from accessing a sterically constrained binding site.

Other Substituents: The placement of various other groups on the thiadiazole ring can lead to diverse biological outcomes. For example, in a study of anticonvulsant 1,3,4-thiadiazole derivatives, di-methyl substitution at the 3 and 4 positions of an attached phenyl ring led to a highly potent compound with reduced off-target effects. nih.gov

A study investigating different donor group substituents on 1,3,4-thiadiazole for use in dye-sensitized solar cells highlighted how different amine substituents (-aniline, 3-nitroaniline, 3-chloroaniline) altered the HOMO/LUMO energy levels, demonstrating the tunability of the electronic structure. researchcommons.org This principle of tuning electronic properties through substitution is directly applicable to the design of biologically active molecules based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Theoretical Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For derivatives of the 1,3,4-thiadiazole scaffold, QSAR studies have been instrumental in understanding the structural requirements for activity and in designing more potent molecules. nih.govresearchgate.net

The general approach involves:

Dataset Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., inhibitory concentrations) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Key molecular descriptors frequently employed in QSAR studies of 1,3,4-thiadiazole derivatives include:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), polarizability, and molar refractivity. tandfonline.com

Topological Descriptors: These encode information about the connectivity and branching of the molecule. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO, LUMO). nih.gov

Steric (3D) Descriptors: These describe the three-dimensional shape and bulk of the molecule.

A QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors found that branching and the complexity of ring substituents could increase inhibitory activity, while molecular polarizability was not a favorable contributor. tandfonline.com Another QSAR analysis on 2-aryl-1,3,4-thiadiazole derivatives for antituberculosis activity successfully used a combination of topological, constitutional, and quantum chemical descriptors to predict activity. researchgate.net For anticonvulsant 1,3,4-thiadiazole derivatives, 3D-QSAR studies using techniques like Self-Organizing Molecular Field Analysis (SOMFA) have been performed to map the steric and electrostatic fields around the molecules, providing a graphical representation of the structural requirements for activity. researchgate.net

The insights gained from such QSAR models can guide the rational design of novel this compound analogues by predicting their activity before synthesis, thereby saving time and resources.

Table 1: Example of Descriptors Used in a QSAR Model for 1,3,4-Thiadiazole Derivatives (Note: This is a representative table based on typical QSAR studies; specific models for the exact title compound are not publicly available.)

| Descriptor Type | Descriptor Example | Implication for Activity | Reference |

| Topological | Kappa Shape Index (κ2) | Related to the degree of branching; increased branching can enhance binding. | tandfonline.com |

| Electronic | HOMO Energy | Reflects the electron-donating ability of the molecule. | researchgate.net |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and solubility. | tandfonline.com |

| Steric | Molar Volume | Describes the size of the molecule, which affects fit in the binding pocket. | researchgate.net |

Ligand Efficiency and Lipophilic Efficiency Analysis in Scaffold Optimization

In modern drug discovery, optimizing the potency of a lead compound is not sufficient. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are crucial for evaluating the quality of a scaffold and guiding its optimization into a viable drug candidate. These metrics help in designing compounds that are not only potent but also possess favorable pharmacokinetic properties.

Ligand Efficiency (LE): LE measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for comparing the binding efficiency of different-sized fragments or lead compounds.

Formula: LE = -RTln(IC₅₀ or Kᵢ) / N

Where R is the gas constant, T is the temperature, IC₅₀ or Kᵢ is the potency, and N is the number of heavy atoms.

A simpler, more common formula is: LE = (1.4 * pIC₅₀) / N

A higher LE value is desirable, as it indicates that the molecule achieves its potency efficiently, without unnecessary atomic bulk. This is particularly important in the early stages of drug discovery, such as fragment-based screening, where small, efficient fragments are sought.

Lipophilic Efficiency (LipE): LipE, also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (commonly measured as LogP or LogD). High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. LipE helps to develop potent compounds with the lowest possible lipophilicity.

Formula: LipE = pIC₅₀ - LogP

A higher LipE value (typically > 5) is considered favorable for drug candidates. imc.ac.at While lipophilicity can be a driver for the activity of some inhibitors, maintaining a good LipE is critical to avoid the pitfalls of excessive "greasiness." imc.ac.at

For the This compound scaffold, these metrics are vital. The tert-butyl group significantly increases the heavy atom count and lipophilicity. Therefore, any analogue developed from this scaffold must demonstrate a substantial increase in potency to justify the added bulk and lipophilicity. A study on P-glycoprotein inhibitors, for instance, found that while lipophilicity was important for activity, the investigated compounds had LipE values below the threshold for promising drug candidates, highlighting a need for optimization. imc.ac.at

By tracking LE and LipE during the optimization of derivatives from the this compound scaffold, medicinal chemists can ensure that the resulting compounds are not only potent but also have a higher probability of success in later stages of drug development.

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational strategies used to accelerate the discovery of new bioactive molecules. These methods are particularly effective when applied to a well-defined scaffold like this compound.

Pharmacophore Generation: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov These features typically include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Groups

A pharmacophore model can be generated in two primary ways:

Ligand-Based: When the structure of the target protein is unknown, a model can be built by aligning a set of active molecules and identifying their common chemical features. nih.gov

Structure-Based: If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore can be derived from the key interactions observed between the protein and a known ligand in the binding site. nih.gov

For the 1,3,4-thiadiazole scaffold, pharmacophore models have been developed to identify key features responsible for various biological activities, such as anticonvulsant effects. nih.gov The essential features for anticonvulsant activity in some thiadiazole derivatives were identified as a hydrogen bonding domain, a hydrophobic aryl ring, a distal hydrophobic site, and an electron-donor group. nih.gov

Virtual Screening (VS): Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases (virtual libraries) for novel compounds that match the pharmacophore features. researchgate.net This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of "hits" for experimental testing.

The workflow typically involves:

Database Preparation: A large library of compounds, such as the ZINC15 database or ultra-large tangible libraries, is prepared for screening. nih.govnih.gov

Pharmacophore-Based Screening: The library is filtered to retain only those molecules that fit the pharmacophore model.

Molecular Docking: The resulting hits are then "docked" into the binding site of the target protein to predict their binding orientation and affinity (docking score). mdpi.com

Hit Selection: Compounds with the best docking scores and favorable predicted properties (e.g., ADMET) are selected for synthesis and biological evaluation.

This integrated approach of pharmacophore modeling and virtual screening has been successfully used to identify potential inhibitors from 1,3,4-thiadiazole libraries for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com

Chemoinformatic Analysis of this compound Analogues

Chemoinformatics involves the use of computational methods to analyze and interpret chemical data, which is essential for modern drug discovery. For a library of analogues based on the this compound scaffold, chemoinformatic analysis can provide deep insights into their drug-like properties, chemical diversity, and potential for biological activity.

Key areas of chemoinformatic analysis include:

ADMET Profiling: This involves the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of ADMET profiles helps to eliminate compounds that are likely to fail in later development stages due to poor pharmacokinetics or toxicity. Several studies on 1,3,4-thiadiazole derivatives have incorporated ADMET analysis to assess their drug-likeness. nih.govmdpi.com

Table 2: Representative In Silico ADMET Properties for Potential Drug Candidates (Note: This table illustrates typical parameters evaluated in chemoinformatic studies.)

| Property | Description | Favorable Range | Reference |

| Molecular Weight | Influences absorption and distribution. | < 500 g/mol | dovepress.com |

| LogP | Measures lipophilicity, affecting solubility and permeability. | < 5 | imc.ac.at |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | < 5 | nih.gov |

| Hydrogen Bond Acceptors | Number of N or O atoms. | < 10 | nih.gov |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability. | < 140 Ų | - |

Density Functional Theory (DFT) Analysis: DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.gov For this compound analogues, DFT can be used to calculate properties like:

HOMO-LUMO Energy Gap: This provides insights into the chemical reactivity and stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule, identifying regions prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to understand the molecule's reactivity.

DFT studies on 1,3,4-thiadiazole derivatives have been used to correlate their electronic structure with their observed biological activity and to understand their chemical stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time (e.g., 100 nanoseconds). nih.govmdpi.com This method is used to:

Assess Complex Stability: It evaluates whether the compound remains stably bound in the active site of the protein.

Analyze Conformational Changes: It shows how the ligand and protein adapt to each other upon binding.

Refine Binding Energy Calculations: Techniques like MM-GBSA can be used to calculate the binding free energy of the complex more accurately. mdpi.com

MD simulations have been crucial in confirming the stability of complexes between 1,3,4-thiadiazole derivatives and their targets, reinforcing the findings from molecular docking studies. mdpi.comnih.gov Through these chemoinformatic approaches, a comprehensive profile of this compound analogues can be built, facilitating the identification of the most promising candidates for further development.

Advanced Analytical and Spectroscopic Approaches for Mechanistic Elucidation of N Tert Butyl 1,3,4 Thiadiazol 2 Amine

High-Resolution Mass Spectrometry for Reaction Intermediates and Biotransformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of N-tert-Butyl-1,3,4-thiadiazol-2-amine and its related species. Its high accuracy allows for the unequivocal determination of elemental compositions, which is critical for identifying reaction intermediates, byproducts, and potential biotransformation products.

Research Findings: In synthetic chemistry, mass spectrometry is routinely used to confirm the structure of newly synthesized 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com For instance, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) shows a molecular ion peak [M]+ at m/z 177, confirming its successful synthesis. mdpi.com While specific HRMS studies on the biotransformation of this compound are not extensively detailed in the provided literature, the methodology is well-established for tracking metabolites of complex organic molecules.

An advanced application of mass spectrometry involves the prediction and analysis of the Collision Cross Section (CCS), which provides information about the three-dimensional shape of an ion in the gas phase. This data can be used to increase confidence in compound identification alongside mass-to-charge ratio and retention time. Predicted CCS values for various adducts of structurally similar compounds are available and serve as a reference for future analytical work. uni.luuni.lu

| Compound | Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|---|

| 5-butyl-1,3,4-thiadiazol-2-amine | [M+H]+ | 158.07465 | 131.0 | uni.lu |

| 5-butyl-1,3,4-thiadiazol-2-amine | [M+Na]+ | 180.05659 | 140.3 | uni.lu |

| N-ethyl-1,3,4-thiadiazol-2-amine | [M+H]+ | 130.04335 | 121.9 | uni.lu |

| N-ethyl-1,3,4-thiadiazol-2-amine | [M+Na]+ | 152.02529 | 131.2 | uni.lu |

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR) for Solution and Solid-State Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in both solution and solid states. While standard 1D NMR (¹H and ¹³C) provides primary structural information, advanced techniques like 2D-NMR are necessary for unambiguous signal assignment, and solid-state NMR offers insights into the molecule's conformation and packing in the solid phase.

Research Findings: For various 2-amino-1,3,4-thiadiazole (B1665364) derivatives, ¹H NMR spectra have been extensively reported. For example, in the spectrum of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine, the amino protons (NH₂) appear as a singlet at 6.99 ppm, while the aromatic and alkyl protons are also clearly resolved. mdpi.com In another study, the chemical shift of the hydrogen atom attached to the electronegative nitrogen was observed to be influenced by intramolecular hydrogen bonding interactions. dergipark.org.tr The carbon atoms of the thiadiazole ring (C10 and C11) in N-substituted derivatives typically resonate between 159-163 ppm and 163-169 ppm, respectively. dergipark.org.tr

Although specific 2D-NMR or solid-state NMR studies on this compound were not found, these techniques are crucial for complex derivatives. 2D-NMR experiments such as COSY, HSQC, and HMBC would allow for the definitive assignment of proton and carbon signals, especially in densely substituted analogues. Solid-state NMR would be instrumental in comparing the molecular conformation in the crystalline state with that in solution, revealing any conformational changes upon dissolution.

| Compound Fragment | Nucleus | Chemical Shift (ppm) Range | Source |

|---|---|---|---|

| Amino Group (NH₂) | ¹H | ~7.0 - 7.5 | mdpi.com |

| Secondary Amine (N-H) | ¹H | ~8.4 - 11.3 | dergipark.org.tr |

| Thiadiazole Ring Carbon (C-S) | ¹³C | ~159 - 163 | dergipark.org.tr |

| Thiadiazole Ring Carbon (C-N) | ¹³C | ~163 - 169 | dergipark.org.tr |

X-ray Crystallography for Understanding Molecular Packing and Intermolecular Interactions

Research Findings: The crystal structure of the related compound 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine has been determined, showing that the thiadiazole ring is planar. researchgate.net A key finding from this study was the role of intermolecular hydrogen bonds; molecules are linked by N—H···N hydrogen bonds, which stabilize the crystal structure. researchgate.net The dihedral angle between the thiadiazole and phenyl rings was found to be 31.19 (18)°. researchgate.net In another structure of a 5-arylimino-1,3,4-thiadiazole derivative, the thiadiazole ring was found to lack true aromaticity but possessed extended conjugation. nih.gov The crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine also provides relevant data on the behavior of a tert-butyl group attached to a similar heterocyclic system, noting large librational motion of the group's methyls. researchgate.net These studies underscore the power of crystallography in revealing subtle electronic and steric effects that govern solid-state architecture.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.284 (3) | researchgate.net |

| b (Å) | 7.3730 (15) | researchgate.net |

| c (Å) | 11.263 (2) | researchgate.net |

| β (°) | 109.09 (3) | researchgate.net |

| Key Interaction | N—H···N hydrogen bonds | researchgate.net |

Spectroscopic Techniques for Probing Molecular Interactions (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism (CD) are powerful for investigating the electronic properties of this compound and its interactions with other molecules, including metal ions or biological macromolecules. These methods can detect changes in aggregation state, binding events, and conformational shifts.

Research Findings: Studies on related 1,3,4-thiadiazole derivatives demonstrate a wide range of applications for these techniques. For example, a thiadiazole-functionalized metal-organic framework (MOF) was shown to act as a "turn-on" fluorescence sensor for Al³⁺ ions, exhibiting enhanced emission and a blue shift upon binding. rsc.org In another study, the interaction between a 1,3,4-thiadiazole derivative and the antibiotic Amphotericin B was probed using fluorescence, UV-Vis, and CD spectroscopy. nih.govnih.gov The results indicated that the thiadiazole derivative caused a disaggregation of the antibiotic, an effect confirmed by changes in fluorescence anisotropy and lifetime. nih.govnih.gov Furthermore, some 2-amino-1,3,4-thiadiazole derivatives exhibit interesting photophysical phenomena, such as dual fluorescence that is dependent on pH and molecular aggregation, suggesting the potential for charge transfer processes. nih.gov

| Technique | Application | Key Finding | Source |

|---|---|---|---|

| Fluorescence Spectroscopy | Sensing of metal ions (Al³⁺) | "Turn-on" fluorescence with blue shift upon binding. | rsc.org |

| UV-Vis & Fluorescence | Studying interaction with Amphotericin B | Indication of antibiotic disaggregation. | nih.govnih.gov |

| Fluorescence Anisotropy | Confirming changes in molecular size/aggregation | Decrease in anisotropy confirmed disaggregation. | nih.govnih.gov |

| Time-Resolved Fluorescence | Investigating pH and aggregation effects | Observed dual fluorescence and changes in fluorescence lifetime. | nih.gov |

| Circular Dichroism (CD) | Probing interaction with chiral molecules | Corroborated theory of interaction with Amphotericin B. | nih.gov |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the analysis of this compound. They are used to separate the compound from starting materials, intermediates, and byproducts, thereby assessing its purity. They are also vital for real-time reaction monitoring to optimize synthetic conditions.

Research Findings: The synthesis of 1,3,4-thiadiazoles is often monitored by Thin-Layer Chromatography (TLC) to track the consumption of reactants and the formation of the product. rsc.org For purification and analysis, HPLC is the method of choice. While specific methods for this compound are not detailed, standard reversed-phase HPLC conditions can be adapted. For example, analytical methods for other nitrogen-containing heterocyclic compounds use C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions (e.g., ammonium (B1175870) acetate). shimadzu.com Detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). LC-MS/MS provides excellent sensitivity and is used for quantitative analysis of trace levels of similar compounds in complex matrices. shimadzu.comepa.gov GC-MS can also be employed, potentially after a derivatization step to increase the volatility and thermal stability of the analyte. iaea.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Shim-pack Velox C18) | shimadzu.com |

| Mobile Phase A | 2 mmol/L ammonium acetate (B1210297) in water | shimadzu.com |

| Mobile Phase B | Methanol or Acetonitrile | shimadzu.com |

| Flow Rate | 0.2 mL/min | shimadzu.com |